molecular formula C12H14O B8591804 2-Propenal, 3-[4-(1-methylethyl)phenyl]-

2-Propenal, 3-[4-(1-methylethyl)phenyl]-

Cat. No.: B8591804
M. Wt: 174.24 g/mol
InChI Key: MHGRIUPTPRZPJP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-enal

InChI

InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3

InChI Key

MHGRIUPTPRZPJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC=O

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Propenal Family

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Substituent(s) Functional Group Key Applications/Regulatory Notes
2-Propenal, 3-[4-(1-methylethyl)phenyl]- (6975–24–2) C₁₂H₁₄O 4-isopropylphenyl Aldehyde Industrial intermediates; SNUR-regulated
2-Propenal, 3-[4-(dimethylamino)phenyl]- (6203-18-5) C₁₁H₁₃NO 4-dimethylaminophenyl Aldehyde Fluorescent probes, organic synthesis
2-Propenal, 3-(dimethylamino)-3-[(1-methylethyl)amino]- (42801-00-3) C₈H₁₆N₂O Dimethylamino, isopropylamino Aldehyde Specialty chemicals; limited data
(E)-3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-diisopropylpyridin-3-yl]-2-propenal (177964-68-0) C₂₄H₂₇FNO₂ Fluorophenyl, methoxymethyl, pyridinyl Aldehyde Pharmaceutical intermediates
Key Observations :

Substituent Effects: The 4-isopropylphenyl group in the target compound enhances hydrophobicity compared to the 4-dimethylaminophenyl analog, which introduces polarity via the amino group . Fluorinated analogs (e.g., 177964-68-0) exhibit increased metabolic stability and bioavailability, making them relevant in drug development .

Reactivity: The α,β-unsaturated aldehyde moiety in all compounds enables Michael addition or polymerization reactions. However, electron-donating substituents (e.g., dimethylamino) reduce electrophilicity at the β-carbon compared to the isopropylphenyl group .

Table 2: Fluorinated Propenoate Esters ()
Compound Type CAS No. Key Features Applications
Fluorinated acrylate polymers 68867-62-9 Perfluorinated sulfonamide side chains Water-repellent coatings, surfactants
Chromium-glycinate complexes 68909-15-9 Fluorinated sulfonyl glycinate ligands Metal coatings, corrosion inhibitors
Comparison with Target Compound :
  • Reactivity : Unlike the aldehyde group in 2-propenal derivatives, acrylate esters (e.g., 68867-62-9) are less reactive and more suited for polymerization .

Research Findings and Implications

Synthetic Utility: The target compound’s isopropylphenyl group can act as a steric hindrance modulator in catalytic reactions, unlike smaller substituents like methylamino groups .

Toxicity Profiles: Amino-substituted propenals (e.g., 6203-18-5) show higher acute toxicity due to nucleophilic reactivity, whereas the target compound’s hazards are primarily linked to industrial handling .

Regulatory Trends :

  • The EPA’s focus on SNURs for 6975–24–2 aligns with broader efforts to preemptively regulate α,β-unsaturated aldehydes, which are prone to forming reactive metabolites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propenal, 3-[4-(1-methylethyl)phenyl]-?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-isopropylbenzaldehyde and acetaldehyde under basic conditions (e.g., NaOH or KOH). Reaction optimization should focus on temperature control (40–60°C) and solvent selection (e.g., ethanol/water mixtures) to minimize side products like aldol adducts .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel. Yield improvements (>70%) are achievable by slow addition of aldehydes to avoid polymerization .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the aldehyde proton (~9.8 ppm) and aromatic/alkene signals. Compare peaks with NIST data for analogous cinnamaldehyde derivatives .
  • FT-IR : Identify characteristic stretches: C=O (~1680 cm1^{-1}), C=C (~1630 cm1^{-1}), and aromatic C-H (~3030 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 188.12 (C12_{12}H14_{14}O+^+) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the α,β-unsaturated aldehyde moiety. Degradation can be assessed via HPLC with UV detection (λ = 280 nm) .
  • Light Sensitivity : Shield from UV light to avoid photoisomerization or polymerization. Conduct stability studies under accelerated conditions (40°C/75% RH) for 4 weeks .

Advanced Research Questions

Q. How does the electronic structure of 2-Propenal, 3-[4-(1-methylethyl)phenyl]- influence its reactivity?

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map the electron density of the α,β-unsaturated system. The electron-withdrawing aldehyde group increases electrophilicity at the β-carbon, making it reactive toward nucleophiles (e.g., Michael additions) .
  • Experimental Validation : React with amines (e.g., benzylamine) to form Schiff bases, monitored via 1^1H NMR disappearance of the aldehyde proton .

Q. What are the regulatory implications of using this compound in new applications?

  • EPA Compliance : Under 40 CFR §721.10823, this compound is subject to Significant New Use Rules (SNURs) . Researchers must report activities beyond listed uses (e.g., novel polymerization or biomedical applications) to the EPA. Include toxicity data (e.g., Ames test) in premanufacture notices (PMNs) .

Q. How can this compound be applied in drug discovery or receptor studies?

  • Biological Screening : Use surface plasmon resonance (SPR) or fluorescence polarization assays to test interactions with G-protein-coupled receptors (GPCRs). The 4-isopropylphenyl group may mimic hydrophobic pharmacophores in ligands targeting aryl hydrocarbon receptors (AhR) .
  • Derivatization : Synthesize hydrazone or oxime derivatives to enhance bioavailability. Evaluate cytotoxicity in HEK293 or HepG2 cell lines .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Discrepancies in aromatic splitting patterns may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) .
  • Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to confirm reproducibility. Publish raw spectral data in open-access repositories .

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